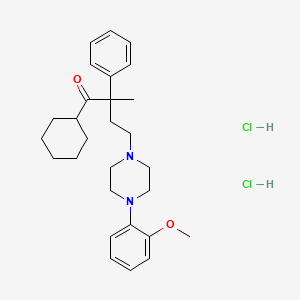
(+/-)-LY 426965 dihydrochloride
概要
説明
(+/-)-LY 426965 dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a reference or standard in various experimental setups due to its well-defined properties and behavior.
準備方法
The preparation of (+/-)-LY 426965 dihydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of a palladium carbon catalyst and a reducing agent such as ammonium formate. The process typically involves dissolving the precursor compound in alcohol, followed by heating and stirring under reflux conditions. After cooling and filtering, the product is concentrated to obtain the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
化学反応の分析
(+/-)-LY 426965 dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, palladium carbon catalyst, and ammonium formate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride gas under vigorous stirring results in the formation of the dihydrochloride salt .
科学的研究の応用
(+/-)-LY 426965 dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, it is often used in the development and testing of new drugs. The compound’s well-defined properties make it an ideal candidate for use in experimental setups where precise control over chemical behavior is required .
作用機序
The mechanism of action of (+/-)-LY 426965 dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes .
類似化合物との比較
(+/-)-LY 426965 dihydrochloride can be compared with other similar compounds, such as vanoxerine dihydrochloride and flunarizine dihydrochloride. While all these compounds share some common features, such as their dihydrochloride salt form, they differ in their specific chemical structures and biological activities. This compound is unique in its specific interactions with molecular targets and its applications in scientific research .
Similar Compounds::- Vanoxerine dihydrochloride
- Flunarizine dihydrochloride
- Cetirizine dihydrochloride
These compounds, while similar in some aspects, each have distinct properties and applications that make them valuable in different contexts.
生物活性
(+/-)-LY 426965 dihydrochloride is a compound primarily recognized for its antagonistic effects on serotonin receptors, specifically the 5-HT1A receptor. This compound has been explored for its potential therapeutic applications in various neurological and psychiatric disorders. This article reviews the biological activity of (+/-)-LY 426965, summarizing key research findings, case studies, and relevant data.
- Chemical Name : this compound
- Molecular Formula : C18H22Cl2N2O2
- Molecular Weight : 367.29 g/mol
- Structure : Aryl-piperazine derivative known for its high affinity to serotonin receptors.
(+/-)-LY 426965 functions primarily as a full antagonist of the 5-HT1A serotonin receptor , which plays a crucial role in modulating neurotransmission and influencing mood and anxiety levels. Unlike partial agonists, this compound does not activate the receptor but rather blocks it, potentially leading to increased levels of serotonin in synaptic clefts.
Biological Activity Overview
Research has demonstrated that (+/-)-LY 426965 exhibits several biological activities:
- Serotonin Receptor Antagonism :
- Neuropharmacological Effects :
- Potential Antiviral Activity :
Case Studies and Research Findings
The following table summarizes key findings from various studies involving (+/-)-LY 426965:
特性
IUPAC Name |
1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFGTLMPGKRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














